molecular formula C8H16ClNO4 B13473901 (1R,2R,3R,5R)-5-amino-2,3-dihydroxycyclohexyl acetate hydrochloride

(1R,2R,3R,5R)-5-amino-2,3-dihydroxycyclohexyl acetate hydrochloride

Katalognummer: B13473901
Molekulargewicht: 225.67 g/mol
InChI-Schlüssel: TYNKHEMGVDFCKP-XNJRRJNCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1R,2R,3R,5R)-5-amino-2,3-dihydroxycyclohexyl acetate hydrochloride is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a cyclohexane ring with amino and dihydroxy functional groups, making it an interesting subject for research in chemistry, biology, and medicine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R,3R,5R)-5-amino-2,3-dihydroxycyclohexyl acetate hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with a cyclohexane derivative.

    Functional Group Introduction: Amino and dihydroxy groups are introduced through a series of reactions, including amination and hydroxylation.

    Acetylation: The compound is then acetylated to form the acetate ester.

    Hydrochloride Formation: Finally, the acetate ester is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and advanced purification methods like crystallization and chromatography are often employed.

Analyse Chemischer Reaktionen

Types of Reactions

(1R,2R,3R,5R)-5-amino-2,3-dihydroxycyclohexyl acetate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The dihydroxy groups can be oxidized to form diketones.

    Reduction: The amino group can be reduced to form primary amines.

    Substitution: The acetate group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of diketones.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted cyclohexane derivatives.

Wissenschaftliche Forschungsanwendungen

(1R,2R,3R,5R)-5-amino-2,3-dihydroxycyclohexyl acetate hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (1R,2R,3R,5R)-5-amino-2,3-dihydroxycyclohexyl acetate hydrochloride involves its interaction with specific molecular targets and pathways. The amino and dihydroxy groups allow it to form hydrogen bonds and interact with enzymes and receptors, potentially modulating their activity. This compound may also participate in redox reactions, influencing cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(1R,2R,3R,5R)-5-amino-2,3-dihydroxycyclohexyl acetate hydrochloride is unique due to its specific arrangement of functional groups on the cyclohexane ring, which imparts distinct chemical and biological properties

Eigenschaften

Molekularformel

C8H16ClNO4

Molekulargewicht

225.67 g/mol

IUPAC-Name

[(1R,2R,3R,5R)-5-amino-2,3-dihydroxycyclohexyl] acetate;hydrochloride

InChI

InChI=1S/C8H15NO4.ClH/c1-4(10)13-7-3-5(9)2-6(11)8(7)12;/h5-8,11-12H,2-3,9H2,1H3;1H/t5-,6-,7-,8-;/m1./s1

InChI-Schlüssel

TYNKHEMGVDFCKP-XNJRRJNCSA-N

Isomerische SMILES

CC(=O)O[C@@H]1C[C@@H](C[C@H]([C@H]1O)O)N.Cl

Kanonische SMILES

CC(=O)OC1CC(CC(C1O)O)N.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.